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Compound of Interest

Compound Name:
1-Boc-4-iodo-2,3-dihydro-1H-

indole

CAS No.: 954239-31-7

Cat. No.: B3373190

Get Quote

Part 1: Executive Summary & Structural Logic
The core chemical difference between these two molecules is the oxidation state of the pyrrole

ring.

4-Iodoindole: Fully aromatic, planar, 10

-electron system. C2 and C3 are

hybridized.

4-Iodoindoline: Partially reduced (2,3-dihydro), puckered conformation. C2 and C3 are

hybridized (methylene groups).[1]

This structural change creates a "binary" distinction in the NMR spectrum, specifically in the

3.0–4.0 ppm region (Proton) and 20–60 ppm region (Carbon).
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Caption: Structural divergence driving the NMR chemical shift differences.

Part 2: ¹H NMR Distinction Protocol
The ¹H NMR spectrum provides the most immediate confirmation. The presence of high-field

triplets is the definitive signature of the indoline.[1]

The "Smoking Gun": C2 and C3 Protons
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Feature 4-Iodoindole 4-Iodoindoline Differentiation Logic

C2-H
δ 7.1 – 7.4 ppm

(Multiplet/Doublet)

δ 3.5 – 3.7 ppm

(Triplet, J ≈ 8.5 Hz)

Primary Indicator.

Indoline shows

aliphatic signals;

Indole does not.[1]

C3-H
δ 6.5 – 6.7 ppm

(Multiplet/Doublet)

δ 3.0 – 3.2 ppm

(Triplet, J ≈ 8.5 Hz)

Indoline C3 is upfield

due to lack of

electronegative N

attachment (beta-

position).[1]

Multiplicity

Often complex due to

long-range coupling.

[1]

Distinct Triplets (A₂X₂

or AA'BB' system).[1]

Clear triplet splitting

confirms the -CH₂-

CH₂- motif.

Mechanistic Insight: In 4-iodoindole, H2 and H3 are attached to the aromatic ring current, which

deshields them (pushes them downfield > 6.5 ppm). In 4-iodoindoline, the ring current is broken

in the pyrrole portion. H2 is adjacent to Nitrogen (deshielded to ~3.6 ppm), while H3 is beta to

Nitrogen (less deshielded, ~3.1 ppm).

The N-H Proton
4-Iodoindole:

8.0 – 12.0 ppm (Broad Singlet).[1] The lone pair is part of the aromatic sextet, making the N-
H bond highly polarized and the proton acidic (deshielded).

4-Iodoindoline:

3.0 – 6.0 ppm (Broad Singlet).[1] Behaves like a standard secondary aryl amine (aniline-
like).

The Aromatic Region (Iodine Effect)
Both molecules possess a 4-iodo substitution, creating an ABC spin system for protons H5, H6,

and H7.
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H5 (Ortho to Iodine): Deshielded (shifted downfield) relative to unsubstituted indole/indoline.

[1]

H7 (Meta to Iodine): Standard aromatic shift.[1]

Coupling: Expect ortho-coupling (

Hz) between H5-H6 and H6-H7.

Part 3: ¹³C NMR Validation
If ¹H NMR is ambiguous (e.g., due to solvent overlap), ¹³C NMR offers a definitive confirmation.

Quantitative Comparison Table (¹³C)

Carbon Position
4-Iodoindole (

ppm)

4-Iodoindoline (

ppm)
Structural Cause

C2
120 – 130 (Aromatic

CH)

45 – 55 (Aliphatic

CH₂)

sp² vs sp³

hybridization.[1]

C3
100 – 110 (Aromatic

CH)

25 – 35 (Aliphatic

CH₂)

sp² vs sp³

hybridization.[1]

C4 (C-I) 80 – 95 80 – 95

Heavy Atom Effect:

Iodine shields the ipso

carbon significantly

(upfield shift).[1]

C8/C9 (Bridge) 120 – 140 120 – 150
Quaternary carbons.

[1]

Critical Observation: The presence of any signals between 20 and 60 ppm (excluding solvent)

immediately identifies the sample as 4-iodoindoline. 4-Iodoindole has no aliphatic carbons.[1]

Part 4: Experimental Workflow
Methodology: Standard Acquisition
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DMSO-d₆ (Recommended): Excellent solubility for both species; separates the N-H peak

clearly from aromatics; prevents exchange broadening often seen in CDCl₃.[1]

CDCl₃: Acceptable, but N-H peaks may be broad or non-visible due to exchange.

Sample Preparation: Dissolve 5–10 mg of sample in 0.6 mL solvent. Filter if cloudy.

Acquisition Parameters:

¹H: Spectral width -2 to 14 ppm; Relaxation delay (d1)

1.0 s; Scans

16.

¹³C: Spectral width 0 to 220 ppm; Scans

512 (to detect quaternary C-I carbon).[1]
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Caption: Step-by-step logic for spectral interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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